molecular formula C6H9NO B1356944 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone CAS No. 99583-29-6

1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone

Cat. No. B1356944
CAS RN: 99583-29-6
M. Wt: 111.14 g/mol
InChI Key: HPPBLSRFMVHCME-UHFFFAOYSA-N
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Description

“1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone” is a chemical compound with the molecular formula C6H9NO . It is also known as Ethanone .


Molecular Structure Analysis

The molecular structure of “1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone” consists of a five-membered ring with a ketone functional group . The molecular weight of this compound is 111.14 .


Physical And Chemical Properties Analysis

“1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone” is a colorless to yellow solid with a fishy aroma . It has a LogP value of -1.27, indicating its solubility in water and other polar solvents .

Scientific Research Applications

Analytical and Forensic Techniques

A study by Bijlsma et al. (2015) involved the identification and characterization of a novel cathinone derivative closely related to 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone. This research utilized advanced analytical techniques like gas chromatography–mass spectrometry and nuclear magnetic resonance spectroscopy. Such studies are crucial in forensic science for the identification of unknown compounds in legal and clinical contexts (Bijlsma et al., 2015).

Quantum Mechanical Modeling

Cataldo et al. (2014) conducted a study on the structural and vibrational properties of derivatives of 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone using quantum mechanical modeling. This research is significant for understanding the molecular behavior and properties of such compounds, which can have implications in material science and chemistry (Cataldo et al., 2014).

Corrosion Inhibition

Eddy and Ita (2011) explored the use of cyclopentadiene-1,3-diene derivatives, similar to 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone, as inhibitors for the corrosion of mild steel in HCl solutions. This study highlights the potential application of such compounds in industrial settings for protecting metals against corrosion (Eddy & Ita, 2011).

Synthesis and Characterization of Derivatives

Research by Louroubi et al. (2019) on the synthesis and characterization of a new pyrrole derivative provides insights into the methods of creating and analyzing compounds related to 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone. Such studies contribute to the development of new materials and chemicals (Louroubi et al., 2019).

Antimicrobial Activity

Salimon et al. (2011) investigated the antimicrobial activity of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, a compound similar to 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone. The study demonstrated significant antimicrobial properties, suggesting potential applications in medical and pharmaceutical fields (Salimon, Salih, & Hussien, 2011).

Inhibition of Blood Platelet Aggregation

A study by Grisar et al. (1976) on derivatives of 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone showed their potential as inhibitors of ADP-induced aggregation of blood platelets. This research suggests possible applications in the treatment or prevention of thrombotic disorders (Grisar, Claxton, Stewart, Mackenzie, & Kariya, 1976).

Polymer Synthesis

Pandule et al. (2014) synthesized conducting polymers based on derivatives similar to 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone. Their study contributes to the field of material science, particularly in the development of electrically conductive materials (Pandule, Oprea, Bârsan, Weimar, & Persaud, 2014).

Synthesis and Evaluation of Anticancer Agents

Lu et al. (2016) synthesized and evaluated pyrrol-2-yl ethanone derivatives as inhibitors of lactate dehydrogenase and anticancer agents. This study is important in the field of cancer research, exploring new therapeutic avenues (Lu, Weng, Chen, Boison, Xiao, & Gao, 2016).

Synthesis of Antibacterial Agents

Chinnayya et al. (2022) focused on the synthesis of 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone derivatives and evaluated their antibacterial activity. Such research is vital in developing new antibacterial drugs (Chinnayya, Suresh, Rao, Rao, & Shaik, 2022).

Safety And Hazards

The safety data sheet for “1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone” indicates that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding dust formation, wearing protective clothing, and seeking medical attention if adverse effects occur .

properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-5(8)6-3-2-4-7-6/h4,6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPBLSRFMVHCME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50869341
Record name 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50869341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone

CAS RN

99583-29-6
Record name 2-Acetyl-1-pyrroline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099583296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50869341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanone, 1-(3,4-dihydro-2H-pyrrol-2-yl)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ACETYL-1-PYRROLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGC0W6LY94
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Akiyama, K Murakami, M Ikeda… - Journal of Food …, 2007 - Wiley Online Library
Headspace volatiles of freshly brewed drip coffee were investigated by gas chromatography/mass spectrometry (GC/MS) and gas chromatography/olfactometry (GC/O, CharmAnalysis™…
Number of citations: 104 ift.onlinelibrary.wiley.com
WB Sunarharum, DJ Williams, HE Smyth - Food research international, 2014 - Elsevier
For the consumer, flavor is arguably the most important aspect of a good coffee. Coffee flavor is extremely complex and arises from numerous chemical, biological and physical …
Number of citations: 579 www.sciencedirect.com
WB Sunarharum - 2016 - core.ac.uk
Coffee trade is a billion-dollar industry and coffee remains one of the most traded commodities of economic importance to both the countries producing, and the countries consuming …
Number of citations: 23 core.ac.uk

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